Tetrahydro Furosemide is the saturated furan ring analog of Furosemide and is primarily classified as Furosemide EP Impurity F, a critical reference material for the quality control of its parent compound. [REFS-1, REFS-2] Furosemide is a potent loop diuretic used to treat edema and hypertension by inhibiting the Na-K-2Cl symporter in the kidney's loop of Henle. [3] While Furosemide is the active pharmaceutical ingredient (API), Tetrahydro Furosemide's primary procurement value lies in its essential role in analytical testing to ensure the purity and safety of Furosemide-based therapeutics.
Direct substitution of Tetrahydro Furosemide with the parent drug, Furosemide, is impossible for its primary application: analytical quantification. As a specified impurity in the European Pharmacopoeia (Furosemide EP Impurity F), a pure, certified reference standard of Tetrahydro Furosemide is mandatory for developing, validating, and executing analytical methods designed to detect and quantify this specific impurity in Furosemide API and finished drug products. [REFS-1, REFS-2] Using the parent compound as a reference for its own impurity would invalidate any quantitative analysis, making the procurement of this distinct chemical entity a fundamental requirement for regulatory compliance and pharmaceutical quality control.
Tetrahydro Furosemide is officially designated as Furosemide EP Impurity F in the European Pharmacopoeia. [REFS-1, REFS-2] This designation mandates its use as a certified reference material for the quantification of this impurity during the quality control testing of Furosemide. The parent compound, Furosemide, cannot be used for this purpose. Therefore, procurement of high-purity Tetrahydro Furosemide is a prerequisite for any organization performing batch release testing or stability studies of Furosemide under GMP guidelines.
| Evidence Dimension | Regulatory & Analytical Role |
| Target Compound Data | Mandatory reference standard for Furosemide EP Impurity F. |
| Comparator Or Baseline | Furosemide (Parent API): The analyte being tested; cannot serve as its own impurity standard. |
| Quantified Difference | Qualitatively non-interchangeable; absolute requirement for analytical testing. |
| Conditions | Pharmaceutical quality control (QC) and analytical method validation as per European Pharmacopoeia (EP) monographs. |
This is the primary procurement driver, as failure to quantify this specific impurity against its dedicated standard can lead to regulatory non-compliance and batch rejection.
The structural difference between Tetrahydro Furosemide (containing a saturated tetrahydrofurfuryl group) and Furosemide (containing an unsaturated furfuryl group) results in distinct physicochemical properties, such as polarity and lipophilicity. [1] This inherent difference is fundamental to its utility, as it allows for clear chromatographic separation from the Furosemide API using techniques like reverse-phase HPLC. [2] While specific solubility data is not available for direct comparison, the change from an aromatic-like furan to an aliphatic ether ring system ensures differential retention times, which is the basis for its use in validated purity assays.
| Evidence Dimension | Key Structural Moiety |
| Target Compound Data | Saturated tetrahydrofurfuryl group. |
| Comparator Or Baseline | Furosemide: Unsaturated furfuryl group. |
| Quantified Difference | Structurally distinct, leading to different polarity and chromatographic behavior. |
| Conditions | Standard reverse-phase High-Performance Liquid Chromatography (HPLC) for pharmaceutical impurity profiling. |
This structural divergence is what makes Tetrahydro Furosemide a separable impurity, and thus procuring the pure standard is essential to confirm the identity of the impurity peak in a chromatogram.
Used as a certified reference standard in routine QC labs to identify and quantify Furosemide EP Impurity F in both raw material (API) and finished drug products, ensuring they meet the stringent purity specifications set by regulatory bodies. [1]
Essential for developing and validating new stability-indicating HPLC methods for Furosemide. It is used as a system suitability marker and for peak identification to prove the method's specificity and accuracy in separating this key impurity from the parent drug and other related substances.
Employed in forced degradation studies to definitively identify the peak corresponding to Tetrahydro Furosemide under various stress conditions (e.g., reductive degradation). This helps in understanding the degradation pathways of Furosemide and establishing the stability profile of a formulation.